molecular formula C17H17NO4 B2580333 6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1798678-00-8

6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2580333
CAS No.: 1798678-00-8
M. Wt: 299.326
InChI Key: BRFUJPXPAXIAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones. This compound is characterized by its unique structure, which includes a pyranone ring substituted with a methyl group and an azetidinyl group linked to a methylbenzoyl moiety. The compound’s distinct chemical structure imparts specific properties that make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl intermediate can be synthesized by reacting 2-methylbenzoyl chloride with azetidine in the presence of a base such as triethylamine.

    Coupling Reaction: The azetidinyl intermediate is then coupled with 6-methyl-2H-pyran-2-one using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyranone or azetidinyl moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2H-pyran-2-one: A simpler pyranone derivative without the azetidinyl and methylbenzoyl groups.

    4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one: A similar compound lacking the methyl group on the pyranone ring.

Uniqueness

6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-4-[1-(2-methylbenzoyl)azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-5-3-4-6-15(11)17(20)18-9-14(10-18)22-13-7-12(2)21-16(19)8-13/h3-8,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFUJPXPAXIAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.